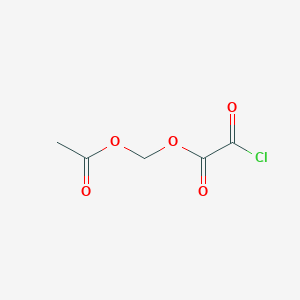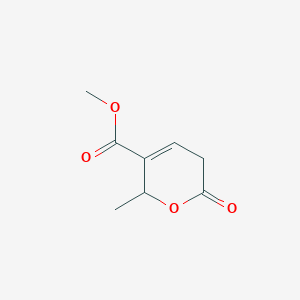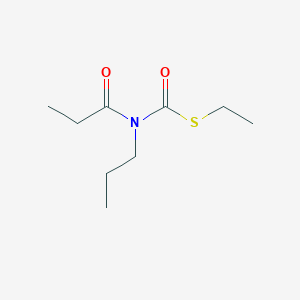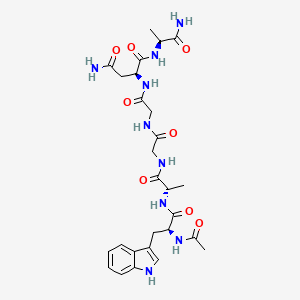
1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane is an organophosphorus compound known for its unique structural properties and applications in various fields of chemistry. This compound features a phospholane ring substituted with dicyclohexylphosphanyl and dimethyl groups, making it a valuable ligand in organometallic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane can be synthesized through a multi-step process involving the reaction of cyclohexylphosphine with 3,4-dimethylphospholane. The reaction typically requires a catalyst and is carried out under inert conditions to prevent oxidation. The reaction conditions often involve elevated temperatures and the use of solvents such as toluene or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphanyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated reagents and catalysts like palladium are often employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholanes depending on the reagents used.
Applications De Recherche Scientifique
1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of transition metal complexes, which are crucial in catalysis and material science.
Biology: The compound is explored for its potential in biological systems, particularly in enzyme mimetics and as a probe for studying phosphine interactions.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets include transition metals like palladium, platinum, and rhodium, and the pathways involve the formation and stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
- 1,2-Bis(dicyclohexylphosphino)ethane
- 1,3-Bis(dicyclohexylphosphino)propane
- Dichlorobis(1-(dicyclohexylphosphanyl)piperidine)palladium
Comparison: 1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane is unique due to its specific substitution pattern on the phospholane ring, which imparts distinct steric and electronic properties. Compared to similar compounds, it offers enhanced stability and selectivity in catalytic applications. Its bulky dicyclohexyl groups provide steric hindrance, reducing unwanted side reactions and improving the efficiency of catalytic processes.
Propriétés
Numéro CAS |
189944-74-9 |
|---|---|
Formule moléculaire |
C18H34P2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
dicyclohexyl-(3,4-dimethylphospholan-1-yl)phosphane |
InChI |
InChI=1S/C18H34P2/c1-15-13-19(14-16(15)2)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h15-18H,3-14H2,1-2H3 |
Clé InChI |
PXFIAFFKGJZKNW-UHFFFAOYSA-N |
SMILES canonique |
CC1CP(CC1C)P(C2CCCCC2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane](/img/structure/B14264055.png)




![Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-](/img/structure/B14264095.png)


![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/structure/B14264115.png)

![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)

![(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one](/img/structure/B14264136.png)
